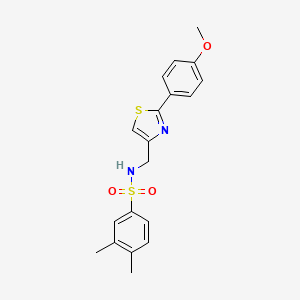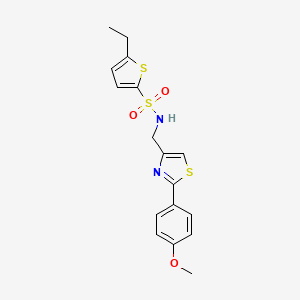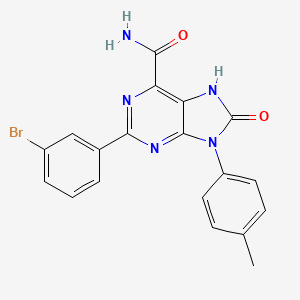
2-(3-bromophenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide
描述
The compound “2-(3-bromophenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . Purines are widely occurring in nature and are part of many biological compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and functional groups. The presence of the purine ring suggests potential for hydrogen bonding .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The bromophenyl group, for example, could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .作用机制
2-(3-bromophenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide exerts its inhibitory effect on DHODH by binding to the enzyme's active site and interfering with the catalytic activity. DHODH inhibition leads to a depletion of intracellular pyrimidine nucleotides, which ultimately results in the inhibition of cell proliferation and growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to exhibit immunomodulatory activity by enhancing the production of interferon-gamma (IFN-γ) and interleukin-2 (IL-2).
实验室实验的优点和局限性
One of the major advantages of using 2-(3-bromophenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide in scientific research is its potent inhibitory activity against DHODH, which makes it an attractive candidate for drug discovery and cancer research. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it challenging to dissolve and work with in aqueous solutions.
未来方向
There are several potential future directions for the use of 2-(3-bromophenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide in scientific research. One potential area of application is in the development of novel anti-cancer therapies that target DHODH. Another potential area of application is in the development of novel anti-inflammatory and immunomodulatory therapies. Additionally, this compound could be used as a tool compound to investigate the role of DHODH in various biological processes.
科学研究应用
2-(3-bromophenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide has been extensively studied for its potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and cancer research. This compound has been shown to exhibit potent inhibitory activity against the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme involved in de novo pyrimidine biosynthesis. DHODH inhibition has been identified as a potential therapeutic target for the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.
属性
IUPAC Name |
2-(3-bromophenyl)-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN5O2/c1-10-5-7-13(8-6-10)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)11-3-2-4-12(20)9-11/h2-9H,1H3,(H2,21,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPQXNZWCFHNTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-6-bromobenzo[d]thiazole](/img/structure/B3290128.png)
![2-(3,4-dimethoxyphenyl)-5-(2-oxo-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3290139.png)
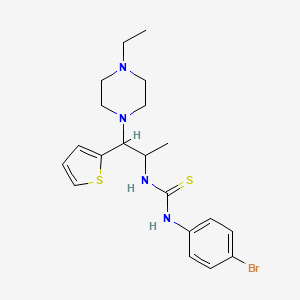
![3-(4-methylbenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3290150.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B3290157.png)

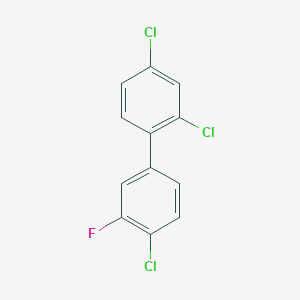
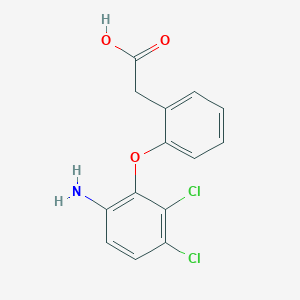

![5-[(4-fluorophenyl)methyl]-2(1H)-pyridinone](/img/structure/B3290187.png)

